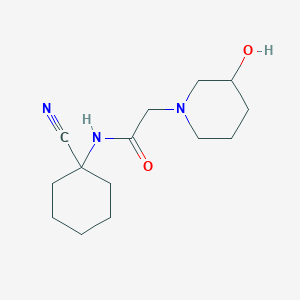
N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide, commonly known as CPP-109, is a synthetic compound that has been extensively researched for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, γ-aminobutyric acid (GABA), and has been shown to modulate the activity of the GABAergic system in the brain.
作用機序
CPP-109 acts as a N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT inhibitor, which increases the levels of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide in the brain. N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide is the primary inhibitory neurotransmitter in the brain, and its activity is modulated by the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system. By increasing the levels of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide, CPP-109 enhances the inhibitory activity of the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system, which has been shown to reduce the craving for addictive substances and improve cognitive function.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a range of biochemical and physiological effects, including the modulation of the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system, the reduction of addictive behavior, and the improvement of cognitive function. It has also been shown to have anxiolytic and anticonvulsant effects.
実験室実験の利点と制限
CPP-109 has several advantages for lab experiments, including its high potency and selectivity for N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT inhibition. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on CPP-109, including its potential therapeutic applications for addiction and other psychiatric disorders, its mechanism of action, and its potential side effects. Additionally, further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of CPP-109.
合成法
CPP-109 is synthesized by reacting 1-cyanocyclohexylamine with 3-hydroxypiperidine-1-acetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields CPP-109 as a white crystalline solid, which can be purified by recrystallization.
科学的研究の応用
CPP-109 has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and other psychiatric disorders. It has been shown to be a potent inhibitor of the enzyme, N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide aminotransferase (N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT), which is responsible for the breakdown of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide in the brain. By inhibiting N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT, CPP-109 increases the levels of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide in the brain, which in turn modulates the activity of the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c15-11-14(6-2-1-3-7-14)16-13(19)10-17-8-4-5-12(18)9-17/h12,18H,1-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKMBBFPEYQLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methylbenzyl)propane-1-sulfonamide](/img/structure/B2426777.png)
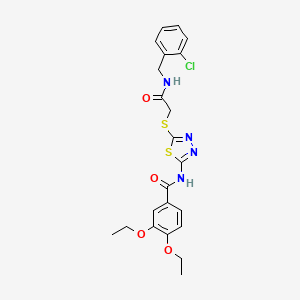
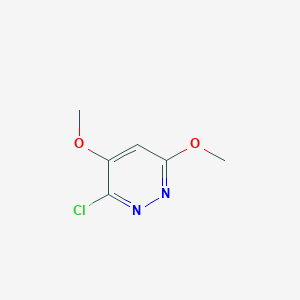


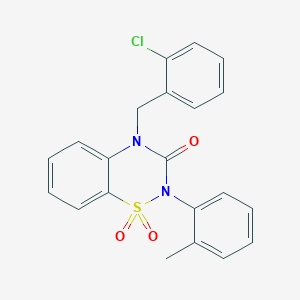
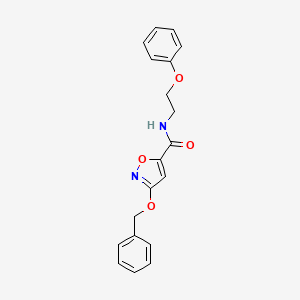
![(7-(2-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2426788.png)
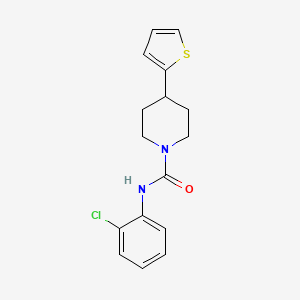
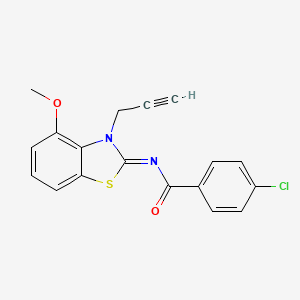
![2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2426794.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2426799.png)
